(R)-(-)-莫达非尼酸

描述

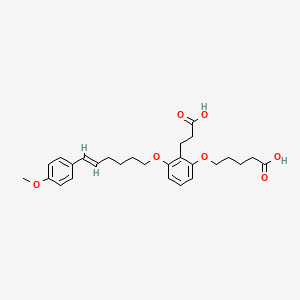

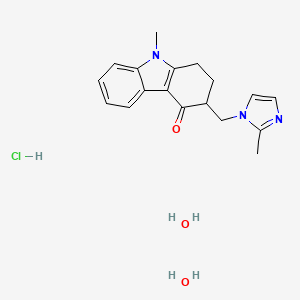

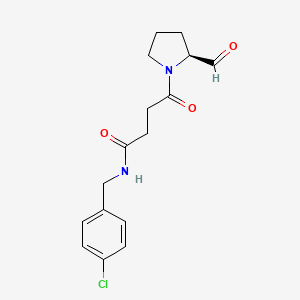

“®-(-)-Modafinic acid” is a major metabolite of Modafinil . It is also known as armodafinic acid . Modafinil is a central nervous system vigilance promoting agent, which possesses neuroprotective properties .

Synthesis Analysis

The synthesis of “®-(-)-Modafinic acid” involves processes for preparing intermediates of armodafinil, and the conversion of the intermediates to armodafinil . The process comprises crystallization of racemic modafinic acid with ®-α-naphthylethylamine to obtain ®-modafinic acid*®-α-naphthylethylamine salt .Molecular Structure Analysis

“®-(-)-Modafinic acid” contains a total of 34 bonds; 20 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 sulfoxide .Chemical Reactions Analysis

The preparation of armodafinil involves the conversion of intermediates such as R-modafinic acid or ®-C 1-2 alkyl ester, of modafinic acid to armodafinil . The process involves crystallization of racemic modafinic acid with ®-α-naphthylethylamine to obtain ®-modafinic acid*®-α-naphthylethylamine salt .科学研究应用

Pharmaceutical Industry: Synthesis of Antibiotics

®-(-)-Modafinic acid: is recognized for its role as a precursor in the synthesis of antibiotics . Its carboxylic acid group is an ideal starting material for creating various antibiotic compounds, which are crucial in combating bacterial infections. The ability to synthesize effective antibiotics is vital for public health, especially in the era of increasing antibiotic resistance.

Biotechnology: Green Synthesis

In biotechnology, ®-(-)-Modafinic acid is valued for its potential in green synthesis processes . Green synthesis emphasizes environmentally friendly methods that reduce waste and energy consumption. This compound’s versatility could lead to more sustainable practices in the production of pharmaceuticals and other biotechnologically derived products.

Materials Science: Development of Smart Materials

®-(-)-Modafinic acid: may contribute to the development of smart materials. These materials can respond to environmental stimuli with changes in their physical properties . The compound’s structural features could be harnessed to create materials with novel properties for use in sensors, actuators, and other advanced technological applications.

Chemical Synthesis: Catalysts and Reagents

In chemical synthesis, ®-(-)-Modafinic acid can be used to develop new catalysts and reagents . Catalysts are substances that speed up chemical reactions without being consumed, and reagents are substances used to cause a chemical reaction. The compound’s reactivity could be exploited to facilitate various chemical transformations, enhancing efficiency and selectivity in synthetic chemistry.

Environmental Science: Pollution Remediation

®-(-)-Modafinic acid: has potential applications in environmental science, particularly in pollution remediation . It could be used to create or improve processes that degrade or remove pollutants from the environment, contributing to cleaner air, water, and soil.

Medicine: Drug Development

In medicine, ®-(-)-Modafinic acid could be instrumental in the development of new drugs . Its molecular structure might serve as a framework for designing drugs with specific pharmacological effects, such as targeting certain receptors or enzymes within the body.

作用机制

安全和危害

属性

IUPAC Name |

2-[(R)-benzhydrylsulfinyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARQPIWTMBRJFX-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461713 | |

| Record name | [(R)-Diphenylmethanesulfinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112111-45-2 | |

| Record name | [(R)-Diphenylmethanesulfinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MODAFINIL ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464K6CG4CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Alanine,N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/no-structure.png)

![(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B1677309.png)

![sodium;4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoate](/img/structure/B1677314.png)